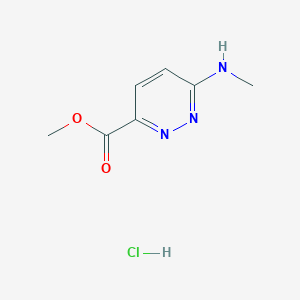

![molecular formula C18H12Cl2FNOS2 B2755104 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide CAS No. 251097-51-5](/img/structure/B2755104.png)

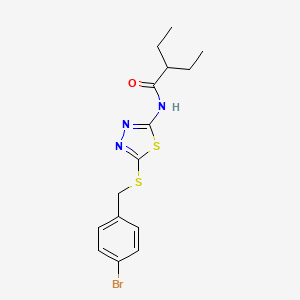

3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide, also known as 3-(2,4-dichlorobenzylsulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide, is a synthetic molecule that has been studied for its potential applications in medicine and drug development. It is a member of the thiophenecarboxamide family, a group of molecules that are known for their ability to bind to certain proteins and inhibit their activity. This molecule has been studied for its potential to act as a drug target for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Transparent Aromatic Polyimides

A study investigated the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, as well as good thermomechanical stabilities, by using thiophenyl-substituted benzidines like 2,2′-Bis(thiophenyl)benzidine (BTPB) and 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB). These materials, including non-fluorinated sulfur-containing aromatic PIs, showed potential for applications in optoelectronics due to their transparency, colorlessness, and high refractive indices (Tapaswi et al., 2015).

Antimicrobial Activity

Research on thiourea derivatives, including those with various halogenated phenyl substituents, revealed their potential as antimicrobial agents. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their biofilm formation capabilities. The study highlights the potential of these derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Coordination Chemistry

In the field of coordination chemistry, research focused on the synthesis and characterization of dinucleating P2N2S ligands, which showed the ability to form cationic palladium complexes. These complexes were investigated for their potential applications in catalysis, specifically in the vinyl-addition polymerization of norbornene (Siedle et al., 2007).

Cytotoxic Activity

Studies on the synthesis and crystal structure of novel thiopyrimidine derivatives have shown that certain compounds exhibit cytotoxic activity against various human cell lines, including umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa and K562. This research contributes to the development of new anticancer drugs (Stolarczyk et al., 2018).

Carbonic Anhydrase Inhibitors

Another area of research involves the inhibition of carbonic anhydrase isozymes, which are associated with various diseases. Halogenated sulfonamides, including those related to the chemical structure of interest, have been synthesized and evaluated for their inhibition potential against isozymes like CA IX. These compounds could have applications as antitumor agents (Ilies et al., 2003).

Mécanisme D'action

- This compound belongs to the class of indole derivatives, which have diverse biological activities . However, specific targets for this compound are not explicitly mentioned in the literature.

- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .

- Antiseptic Properties : Notably, the related compound 2,4-dichlorobenzyl alcohol (a mild antiseptic) kills bacteria and viruses associated with mouth and throat infections .

- Without specific data on this compound, we can’t pinpoint affected pathways. However, indole derivatives often modulate various cellular processes, including inflammation, cell signaling, and metabolism .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FNOS2/c19-12-2-1-11(15(20)9-12)10-25-16-7-8-24-17(16)18(23)22-14-5-3-13(21)4-6-14/h1-9H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEAZLDWNQJEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=C(C=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)

![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)

![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)

![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)

![N-(3-(1H-pyrazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755040.png)

![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)

![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)